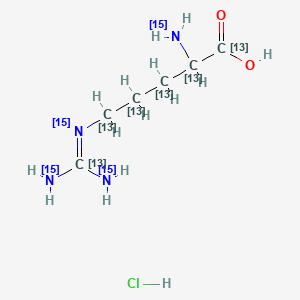
Arginine-13C6,15N4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-13C6,15N4 (hydrochloride) is a stable isotope-labeled derivative of arginine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and protein quantification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-13C6,15N4 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotopes .
Industrial Production Methods
Industrial production of Arginine-13C6,15N4 (hydrochloride) is carried out using advanced techniques such as stable isotope labeling with amino acids in cell culture (SILAC). This method allows for the efficient incorporation of isotopes into proteins of living cells, followed by mass spectrometry for identification and quantification .
Analyse Chemischer Reaktionen
Types of Reactions
Arginine-13C6,15N4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of arginine to nitric oxide and citrulline.
Reduction: Arginine can be reduced to form other amino acid derivatives.
Substitution: The amino group in arginine can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include nitric oxide, citrulline, and various amino acid derivatives. These products are crucial for studying metabolic pathways and protein functions .
Wissenschaftliche Forschungsanwendungen
Arginine-13C6,15N4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of arginine in biochemical pathways.
Biology: Employed in proteomics for protein quantification and identification using mass spectrometry.
Medicine: Utilized in clinical research to study the role of arginine in nitric oxide production and its effects on cardiovascular health.
Industry: Applied in the development of pharmaceuticals and nutraceuticals to enhance the efficacy and safety of arginine-based products .
Wirkmechanismus
The mechanism of action of Arginine-13C6,15N4 (hydrochloride) involves its role as a precursor for nitric oxide synthesis. Nitric oxide is a potent vasodilator that plays a critical role in regulating blood flow and pressure. The labeled isotopes allow for precise tracking of arginine’s metabolic pathways and interactions with molecular targets such as nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Arginine-13C6 hydrochloride
- L-Arginine-15N4 hydrochloride
- L-Lysine-13C6,15N2 hydrochloride
Uniqueness
Arginine-13C6,15N4 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in metabolic studies and protein quantification compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
220.59 g/mol |
IUPAC-Name |
2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-GEJXSVJKSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
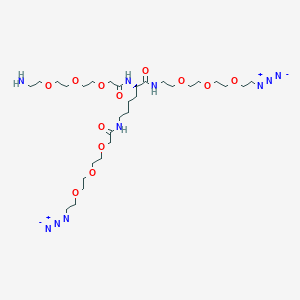

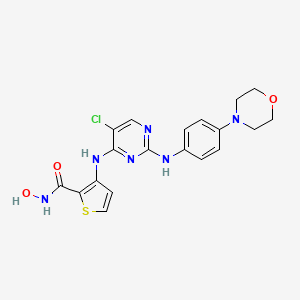

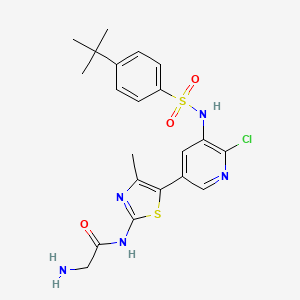
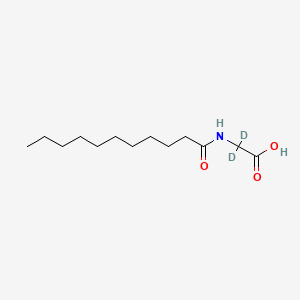
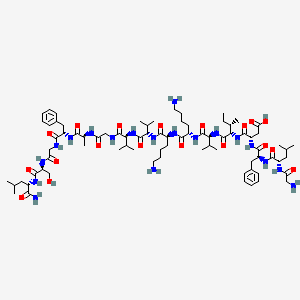

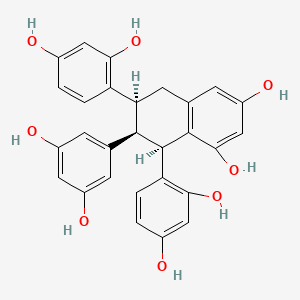
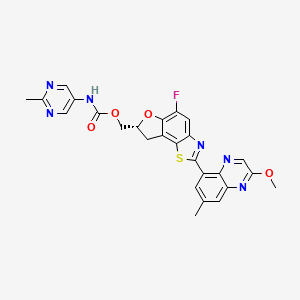

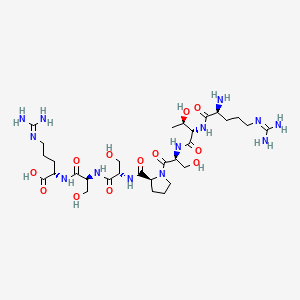
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
